What are the physicochemical properties of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol?
What are the physicochemical properties of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol?
An In-Depth Technical Guide to the Physicochemical Properties of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a thiol group at the 2-position and a thioether linkage at the 5-position, specifically the 5-[(2-Chloroethyl)thio] moiety, creates a molecule with significant potential for further functionalization and as a pharmacophore in drug design. This guide provides a comprehensive overview of the anticipated physicochemical properties of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol, based on established principles and data from closely related analogues. We will delve into its structural attributes, synthesis, and the analytical techniques pivotal for its characterization, offering a predictive yet robust profile for this compound of interest.
Molecular Structure and Key Features
5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core is substituted with a thiol group at the 2-position and a (2-chloroethyl)thio group at the 5-position.
Tautomerism: The Thiol-Thione Equilibrium
A critical feature of 2-mercapto-1,3,4-thiadiazoles is the existence of thiol-thione tautomerism.[1][4][5] The equilibrium between the thiol form (A) and the thione form (B) is a dynamic process influenced by the solvent, temperature, and pH. Spectroscopic evidence from related compounds suggests that the thione form often predominates in the solid state and in various solutions.[4]
Caption: Thiol-Thione Tautomerism of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol.
Physicochemical Data Summary
| Property | Predicted Value/Range | Comments and Supporting Evidence |
| Molecular Formula | C4H5ClN2S3 | Calculated based on the chemical structure. |
| Molecular Weight | 212.74 g/mol | Calculated based on the molecular formula. |
| Appearance | White to pale yellow crystalline solid | Based on the typical appearance of related 1,3,4-thiadiazole-2-thiol derivatives.[6] |
| Melting Point | 150-200 °C (decomposed) | 1,3,4-thiadiazole-2-thiols often have relatively high melting points and may decompose. The exact value is influenced by the substituent at the 5-position.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The introduction of substituents on the phenyl ring of 1,2,4-thiadiazole derivatives generally decreases aqueous solubility.[8][9] However, the polar nature of the thiadiazole ring and the thiol group may confer some solubility in polar organic solvents. The solubility of similar compounds has been studied in various pharmaceutically relevant solvents.[1] |
| pKa | ~5-7 | The thiol group is expected to be acidic. The pKa of 5-amino-1,3,4-thiadiazole-2-thiol is reported to be around 7.8.[10] The electron-withdrawing nature of the (2-chloroethyl)thio group may slightly lower the pKa compared to an amino-substituted analogue. |
Synthesis and Purification
The synthesis of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol would likely proceed through a multi-step pathway, leveraging established methodologies for the formation of the 1,3,4-thiadiazole ring and subsequent functionalization.[11]
Synthetic Pathway
A plausible synthetic route involves the initial formation of a 2,5-dimercapto-1,3,4-thiadiazole intermediate, followed by selective S-alkylation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole
This protocol is a generalized procedure based on common methods for synthesizing the thiadiazole core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add carbon disulfide to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Selective S-alkylation
-
Reaction Setup: Dissolve the 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent (e.g., ethanol, DMF) containing a base (e.g., potassium carbonate, sodium hydroxide).
-
Alkylating Agent: Add one equivalent of 1-bromo-2-chloroethane to the reaction mixture. The use of one equivalent promotes mono-alkylation.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Purification: After completion, the reaction mixture is typically poured into water and acidified to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
Analytical Characterization
The structural elucidation of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol relies on a combination of spectroscopic techniques. The expected spectral data are inferred from published data of analogous compounds.[2][12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | N-H stretch (thione tautomer) |
| ~2600-2550 | S-H stretch (thiol tautomer, may be weak or absent) |
| ~1640-1600 | C=N stretch of the thiadiazole ring |
| ~1350-1300 | C=S stretch (thione tautomer) |
| ~700-600 | C-S stretch |
| ~750-650 | C-Cl stretch |
Note: The presence of a broad N-H stretching band and a C=S stretching band would support the predominance of the thione tautomer.[5][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
The proton NMR spectrum is expected to be relatively simple.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13-14 | singlet (broad) | 1H | N-H proton (thione tautomer) |
| ~3.8-4.0 | triplet | 2H | -S-CH₂ -CH₂-Cl |
| ~3.4-3.6 | triplet | 2H | -S-CH₂-CH₂ -Cl |
Note: The chemical shift of the N-H proton can be highly variable and dependent on the solvent and concentration. The presence of this signal is a strong indicator of the thione form.[17][18][19]
¹³C NMR
The carbon NMR will show characteristic signals for the thiadiazole ring and the side chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~180-190 | C=S (C2 of the thione tautomer) |
| ~160-170 | C=N (C5 of the thiadiazole ring) |
| ~40-45 | -S-C H₂-CH₂-Cl |
| ~30-35 | -S-CH₂-C H₂-Cl |
Note: The chemical shifts are estimates and can be influenced by the solvent.[3][20]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 212/214 | [M]⁺ and [M+2]⁺ molecular ion peaks, with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. |
| Fragmentation may involve the loss of the chloroethyl group, cleavage of the thioether bond, and fragmentation of the thiadiazole ring. Loss of N₂ is a common fragmentation pathway for some thiadiazole isomers.[21][22] |
Conclusion
While direct experimental data for 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol is limited, a robust physicochemical profile can be constructed based on the extensive knowledge of related 1,3,4-thiadiazole derivatives. The presence of the reactive chloroethyl group makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The analytical data presented in this guide provide a solid foundation for its identification and characterization. Further experimental work is warranted to precisely determine its properties and explore its full potential.
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